molecular formula C21H23N3O2S2 B2712609 N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-92-7

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2712609
CAS No.: 1291863-92-7
M. Wt: 413.55
InChI Key: OZGMYOZMNPZHOR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a thieno[3,2-d]pyrimidine core, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMYOZMNPZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and bases like lutidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, its mechanism of action involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study : A study published in 2019 demonstrated that this compound significantly inhibited the growth of multicellular spheroids derived from human cancer cell lines. The results indicated a dose-dependent response, suggesting its potential for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as a new class of antibiotics.

Research Findings : In vitro studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions it as a candidate for further exploration in the development of novel antimicrobial agents.

Selective Inhibition

This compound has been identified as a selective inhibitor of certain protein kinases involved in critical signaling pathways.

Mechanism of Action : The compound's structure allows it to bind selectively to target enzymes, inhibiting their activity and thereby influencing downstream signaling cascades. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Selective InhibitionInhibits specific protein kinases; modulates signaling pathways

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Biological Activity

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

PropertyDescription
Molecular Formula C22H25N3O3S2
Molecular Weight 443.6 g/mol
IUPAC Name N-cyclohexyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
InChI Key SWHNUVFZNOKPJL-UHFFFAOYSA-N

This compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act on:

  • Enzymatic Pathways : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary studies suggest that it may reduce the production of prostaglandins involved in inflammation .
  • Cell Proliferation : In vitro studies have demonstrated that derivatives of thienopyrimidine compounds can significantly inhibit cell proliferation in various cancer cell lines . The specific mechanism by which this compound exerts its effects remains under investigation but may involve apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • A derivative similar to this compound was evaluated for its ability to inhibit the proliferation of A431 vulvar epidermal carcinoma cells. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In a study examining various thienopyrimidine derivatives, some compounds exhibited potent COX inhibition comparable to established anti-inflammatory drugs like celecoxib. The IC50 values for these compounds were reported to be around 0.04 μmol for COX-2 inhibition .

Case Studies

  • Study on Inhibition of COX Enzymes :
    • A series of experiments were conducted where N-cyclohexyl derivatives were tested against COX enzymes. The results indicated that modifications in the molecular structure could enhance inhibitory activity against COX-1 and COX-2 enzymes .
  • Cytotoxicity Assays :
    • In vitro assays using different cancer cell lines revealed that the compound significantly reduced cell viability at various concentrations, suggesting its potential as an anticancer agent .

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